An In-depth Technical Guide on the Core Properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one
An In-depth Technical Guide on the Core Properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of 8-Methyl-3,4-dihydroquinolin-2(1H)-one. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. While specific experimental data for this particular derivative is limited in publicly available literature, this guide consolidates the known information and draws parallels from closely related analogs within the 3,4-dihydroquinolin-2(1H)-one class.
Core Properties
8-Methyl-3,4-dihydroquinolin-2(1H)-one is a heterocyclic organic compound. Its core structure consists of a dihydrogenated quinolinone skeleton with a methyl group substitution at the 8th position.
Physicochemical Properties
Table 1: Physicochemical Properties of 8-Methyl-3,4-dihydroquinolin-2(1H)-one
| Property | Value | Source |
| CAS Number | 20151-47-7 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO | [1][3] |
| Molecular Weight | 161.20 g/mol | [3] |
| IUPAC Name | 8-methyl-3,4-dihydro-1H-quinolin-2-one | [3] |
| XLogP3 | 1.4 | [3] |
| Topological Polar Surface Area | 29.1 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 0 | [4] |
Spectral Data
Detailed experimental spectral data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
1.2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the aliphatic protons of the dihydropyridinone ring, and the methyl group. The chemical shifts would be influenced by the electron-withdrawing nature of the amide group and the electronic effects of the methyl substituent on the aromatic ring.
1.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum would display ten distinct signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the amide group is expected to resonate at a low field (typically >160 ppm). Aromatic carbons will appear in the range of 110-150 ppm, while the aliphatic carbons (C3 and C4) and the methyl carbon will be found at higher fields.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of 8-Methyl-3,4-dihydroquinolin-2(1H)-one would be characterized by a strong absorption band for the C=O stretching of the amide group, typically in the region of 1650-1700 cm⁻¹. N-H stretching vibrations would be observed in the range of 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would also be present.
1.2.4. Mass Spectrometry
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 161, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the quinoline ring system.
Synthesis
Proposed Synthetic Pathway
A likely synthetic route would involve the acylation of 2-methylaniline with 3-chloropropionyl chloride to form N-(2-methylphenyl)-3-chloropropionamide. This intermediate would then undergo an intramolecular Friedel-Crafts alkylation reaction, typically promoted by a Lewis acid catalyst such as aluminum chloride, to yield 8-Methyl-3,4-dihydroquinolin-2(1H)-one.
Caption: Proposed synthesis of 8-Methyl-3,4-dihydroquinolin-2(1H)-one.
General Experimental Protocol for Analogs
The synthesis of similar 3,4-dihydroquinolin-2(1H)-one derivatives often involves the following general steps:
-
Acylation: To a solution of the appropriately substituted aniline in a suitable solvent (e.g., dichloromethane, THF), an acylating agent like 3-chloropropionyl chloride is added dropwise at a low temperature (e.g., 0 °C). A base, such as triethylamine or pyridine, is often used to neutralize the HCl byproduct. The reaction mixture is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Cyclization: The resulting N-aryl-3-chloropropionamide is treated with a Lewis acid (e.g., AlCl₃) in an inert solvent (e.g., dichloromethane, nitrobenzene) at elevated temperatures. The reaction progress is monitored by TLC.
-
Final Work-up and Purification: Upon completion, the reaction is quenched by carefully adding it to ice-water. The product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography to yield the desired 3,4-dihydroquinolin-2(1H)-one.
Biological Activity and Signaling Pathways
Specific biological activity data for 8-Methyl-3,4-dihydroquinolin-2(1H)-one is not extensively reported. However, the 3,4-dihydroquinolin-2(1H)-one scaffold is a known pharmacophore present in a variety of biologically active compounds, suggesting potential therapeutic applications for its derivatives. The primary areas of interest for this class of compounds are oncology and neurology.
Potential as VEGFR2 Inhibitors (Anticancer Activity)
Several derivatives of 3,4-dihydroquinolin-2(1H)-one have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6] VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[7] Inhibition of VEGFR2 can disrupt this process, thereby impeding tumor progression.
3.1.1. VEGFR2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling pathways. These include the RAS/RAF/MEK/ERK and the PI3K/AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Dihydroquinolinone-based inhibitors are thought to bind to the ATP-binding site of the VEGFR2 kinase domain, preventing its activation and subsequent downstream signaling.
Caption: Proposed inhibition of the VEGFR2 signaling pathway.
Potential as GABAA Receptor Modulators (Anticonvulsant Activity)
Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have also been explored as modulators of the γ-aminobutyric acid type A (GABAA) receptor.[5] The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulators of this receptor enhance the effect of GABA, leading to a decrease in neuronal excitability, which is a key mechanism for anticonvulsant drugs.
3.2.1. GABAA Receptor Signaling
The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential. Positive allosteric modulators, such as certain dihydroquinolinone derivatives, are proposed to bind to a site on the receptor distinct from the GABA binding site, enhancing the receptor's response to GABA and thereby increasing the inhibitory signal.
Caption: Proposed modulation of the GABA-A receptor signaling.
Conclusion
8-Methyl-3,4-dihydroquinolin-2(1H)-one is a compound of interest within the broader class of dihydroquinolinones, which have demonstrated significant potential in medicinal chemistry. While specific experimental data for this particular derivative is sparse, the available information on related analogs suggests that it may possess valuable biological activities, particularly as an anticancer or anticonvulsant agent through the inhibition of VEGFR2 or modulation of the GABAA receptor, respectively. Further experimental investigation is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and optimize its synthesis. This guide serves as a foundational resource to stimulate and direct future research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and SAR of functionally selective allosteric modulators of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 8-Methyl-3,4-dihydroquinolin-2(1H)-one|lookchem [lookchem.com]
- 5. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
